![molecular formula C12H13ClO B1368893 3-Chlorophenyl cyclopentyl ketone CAS No. 1855-40-9](/img/structure/B1368893.png)
3-Chlorophenyl cyclopentyl ketone
Overview
Description
3-Chlorophenyl cyclopentyl ketone is a chemical compound that acts as a pharmaceutical intermediate and also as an intermediate of ketamine . It has a molecular weight of 208.684 .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration with an acidic ionic liquid. The resulting alkene is then oxidized to give the corresponding hydroxy ketone intermediate . Another method involves the bromination of 2-chlorophenyl cyclopentyl ketone with toxic bromine and then reaction with methylamine .Molecular Structure Analysis
The molecular structure of 3-Chlorophenyl cyclopentyl ketone consists of a cyclopentyl ring attached to a ketone group and a chlorophenyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-Chlorophenyl cyclopentyl ketone include the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, dehydration, and oxidation. The hydroxy ketone intermediate is then iminated and rearranged at elevated temperature to produce ketamine .Scientific Research Applications
3-Chlorophenyl cyclopentyl ketone: A Comprehensive Analysis of Scientific Research Applications
Synthesis of Ketamine: One potential application of 3-Chlorophenyl cyclopentyl ketone is in the synthesis of ketamine. Ketamine is a medication primarily used for starting and maintaining anesthesia. It has also been used for pain control, sedation, and treatment-resistant depression. The compound’s role in the synthesis process involves serving as an intermediate or precursor in the chemical pathway to produce ketamine .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(3-chlorophenyl)-cyclopentylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIRTJDXSCKPCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571488 | |
Record name | (3-Chlorophenyl)(cyclopentyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1855-40-9 | |
Record name | (3-Chlorophenyl)(cyclopentyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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